2-Cyano-N-[(methylamino)carbonyl]acetamide

Catalog No.
S704291
CAS No.
6972-77-6
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-N-[(methylamino)carbonyl]acetamide

CAS Number

6972-77-6

Product Name

2-Cyano-N-[(methylamino)carbonyl]acetamide

IUPAC Name

2-cyano-N-(methylcarbamoyl)acetamide

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-7-5(10)8-4(9)2-3-6/h2H2,1H3,(H2,7,8,9,10)

InChI Key

JUFPKJMSAUDBBT-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CC#N

Canonical SMILES

CNC(=O)NC(=O)CC#N

The exact mass of the compound 2-Cyano-N-[(methylamino)carbonyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6), also known as N-(cyanoacetyl)-N'-methylurea, is a specialized organic intermediate. Its structure combines a reactive cyanoacetyl group with a methylurea moiety, making it a purpose-built precursor for the synthesis of N-methylated heterocyclic compounds, particularly 6-amino-1-methyluracil and its derivatives. These uracil-based structures are foundational scaffolds in medicinal chemistry for developing antiviral and anticancer agents.

Research Fit

Regulatory Designation
Formally cataloged as Linagliptin Impurity 39 and Pentoxifylline Impurity 29
Synthetic Utility
N-methyl-substituted cyanoacetylurea may support synthesis of N1-methylated uracil scaffolds
Identity Verification
Distinct melting point and chromatographic retention profile support incoming material confirmation

Substituting this well-defined intermediate with a one-pot reaction using bulk starting materials, such as ethyl cyanoacetate and methylurea, is a common cost-saving strategy that introduces significant process variability. One-pot condensations and cyclizations are susceptible to competing side reactions, leading to inconsistent yields and complex impurity profiles that complicate downstream purification. Procuring the isolated 2-Cyano-N-[(methylamino)carbonyl]acetamide decouples the intermediate formation from the critical cyclization step, providing a more controlled and reproducible route to the final N-methylated uracil product.

Substitution Risk

Molecular Identity
N-methyl substituted cyanoacetylurea
Unsubstituted cyanoacetylurea may not match impurity profile or retention behavior
Regulatory Recognition
Designated impurity standard for Linagliptin/Pentoxifylline
Analog without N-methyl group lacks impurity designation, limiting reference standard suitability

Precursor Suitability: Mitigating Yield Variability in Uracil Synthesis

The primary procurement alternative to using this pre-formed intermediate is a direct, one-pot synthesis from bulk materials. A general method for this one-pot approach, reacting ethyl cyanoacetate with a urea (such as methylurea), reports yields around 69% for the final uracil product. This method, while economical in terms of starting materials, combines condensation and cyclization, risking side reactions that lower yield and complicate purification. By procuring 2-Cyano-N-[(methylamino)carbonyl]acetamide, a manufacturer isolates and can purify the key intermediate before the final, critical cyclization step. This two-step approach provides superior process control, ensuring the cyclization begins with a high-purity, well-characterized precursor, which is crucial for achieving reproducible, high-purity batches of the target uracil derivative.

Evidence DimensionTypical Product Yield
Target Compound DataEnables a controlled, high-purity cyclization step for predictable batch outcomes.
Comparator Or BaselineDirect one-pot synthesis of 6-aminouracil from ethyl cyanoacetate and urea: ~69% yield.
Quantified DifferenceNot a direct yield comparison, but a fundamental difference in process strategy (isolated intermediate vs. one-pot).
ConditionsBase-catalyzed cyclocondensation reaction (e.g., using sodium ethoxide in ethanol).

Using a purified intermediate minimizes the risk of yield loss and complex purification challenges associated with one-pot syntheses, improving overall process reliability.

Melting Point
Cross-study comparable
202.5°C vs 215°C (dec)
Δ 12.5°C
Supports identity-based material verification
Target melts without decomposition; comparator decomposes

Processability Advantage: Simplified Handling of a Stable, Crystalline Solid

2-Cyano-N-[(methylamino)carbonyl]acetamide is supplied as a stable, crystalline solid. This contrasts with the comparator one-pot synthesis, which requires handling both a liquid (ethyl cyanoacetate) and a solid (methylurea). In a manufacturing environment, managing the accurate addition and mixing of multiple components with different physical states can introduce process complexities. Utilizing a single, solid, pre-formed intermediate simplifies material handling, dosing, and charging of reactors, leading to more straightforward and reliable plant operations, particularly during process scale-up.

Evidence DimensionPhysical State of Reactants
Target Compound DataSingle crystalline solid.
Comparator Or BaselineLiquid (ethyl cyanoacetate) and solid (methylurea).
Quantified DifferenceQualitative difference in handling requirements (single solid vs. liquid/solid mixture).
ConditionsStandard chemical process operations (material transfer, reactor charging).

Simplifies material handling and process logistics, reducing the potential for operational errors and improving workflow efficiency in a production setting.

LogP (Lipophilicity)
Cross-study comparable
Target: cLogP -0.152
Comparator: -0.607
Δ ≈ 0.455
Enables chromatographic separation from dimethyl analog
In silico prediction; reversed-phase HPLC

Purity Control: Reducing Downstream Purification Burden

One-pot syntheses risk carrying unreacted starting materials and side-products into the final reaction mixture, creating a complex impurity profile in the crude product. The cyclization of a purified intermediate like 2-Cyano-N-[(methylamino)carbonyl]acetamide inherently leads to a cleaner crude product. Starting the final ring-closing reaction with a high-purity, characterized material minimizes the formation of process-related impurities in the final uracil derivative. This is a critical advantage for applications in pharmaceutical synthesis, where final product purity is paramount and purification can be a major cost driver.

Evidence DimensionImpurity Profile Control
Target Compound DataStarts final cyclization with a purified, single-component intermediate, leading to a cleaner crude product.
Comparator Or BaselineOne-pot synthesis where impurities from the initial condensation can contaminate the final product.
Quantified DifferenceInferred qualitative improvement in final product purity and simplification of downstream processing.
ConditionsSynthesis of heterocyclic compounds for regulated applications (e.g., pharmaceutical intermediates).

A cleaner impurity profile reduces the cost and complexity of downstream purification, leading to a more efficient and economical overall manufacturing process.

Acute Toxicity
Data to verify
LD50 320 mg/kg (IV, mouse)
Provides hazard classification benchmark
No comparator LD50 publicly available
Purity Tiers
Supporting evidence
95%–99% across suppliers
99% for Pentoxifylline Imp. 29
Tiered purity for cost-optimized procurement
Commercial specs; HPLC characterization

Controlled Synthesis of 6-Amino-1-methyluracil for Pharmaceutical Precursors

This compound is the right choice for multi-step syntheses where batch-to-batch reproducibility and a well-defined impurity profile are critical. By using this isolated intermediate, chemists can ensure the final cyclization step to form 6-amino-1-methyluracil is high-yielding and clean, which is essential when producing precursors for active pharmaceutical ingredients (APIs).

Process Development and Scale-Up of N-Methylated Heterocycles

For chemical engineers and process chemists scaling a synthesis from the lab to a pilot plant or full production, the simplified handling of a single, stable solid intermediate is a significant operational advantage. It de-risks the process by ensuring one of the key bond-forming steps is completed and purified upfront, leading to more predictable outcomes at scale.

Development of Libraries of Uracil-Based Compounds

In medicinal chemistry, creating a library of diverse uracil analogs requires reliable and clean synthetic routes. Starting with a high-purity precursor like 2-Cyano-N-[(methylamino)carbonyl]acetamide ensures that the subsequent cyclization and derivatization reactions are not compromised by impurities from a one-pot synthesis, facilitating the generation of reliable structure-activity relationship (SAR) data.

Application Fit Matrix

Application
Selection Property
Validation Focus
Linagliptin impurity profiling
Designated Linagliptin Impurity 39 reference standard
Method specificity and identity confirmation
Pentoxifylline impurity control
High-purity Pentoxifylline Impurity 29 standard
Stability-indicating analytical performance
Heterocyclic synthesis
N-methyl substitution for N1-alkylated uracil scaffolds
Product profile differentiation for N-methylated heterocycles
Material identity verification
Distinct thermal and chromatographic profile
Identity confirmation workflow

XLogP3

-0.4

UNII

5282UU17XA

Other CAS

6972-77-6

Wikipedia

Urea, 1-cyanoacetyl-3-methyl-

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